Cas no 2172246-21-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1531862
- 3-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1532388
- EN300-1532055
- 2172246-21-6
- 3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171247-46-2
- 2171278-71-8
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
-
- インチ: 1S/C27H24N2O5/c30-25(28-18-7-5-6-16(12-18)26(31)32)17-13-19(14-17)29-27(33)34-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,17,19,24H,13-15H2,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: HZRVRFDWBLCNRJ-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC=C(C(=O)O)C=2)=O)C1)=O
計算された属性
- 精确分子量: 456.16852187g/mol
- 同位素质量: 456.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 744
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 4
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532388-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532388-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532388-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1532388-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1532388-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532388-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532388-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1532388-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532388-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1532388-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2172246-21-6 | 1.0g |
$3368.0 | 2023-07-10 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acidに関する追加情報
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 2172246-21-6, known as 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclobutane ring with a benzoic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group, a well-known protecting group in peptide synthesis, adds functional versatility to this compound, making it a valuable tool in various chemical and biological applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. The cyclobutane ring in the molecule is particularly interesting due to its strained geometry, which can impart unique electronic and steric properties to the compound. This feature has been exploited in designing novel pharmaceutical agents with enhanced bioavailability and selectivity.
In the realm of materials science, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid has been investigated for its potential as a building block in the construction of advanced polymers and hybrid materials. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for applications in nanotechnology and optoelectronics. Researchers have also explored its role as a precursor for self-assembling monolayers, which are critical components in the development of sensors and electronic devices.
From a biological standpoint, this compound has shown promise in targeted drug delivery systems. The Fmoc group serves not only as a protective moiety but also as a biodegradable linker that can be cleaved under specific physiological conditions. This dual functionality enhances the compound's utility in designing drugs with controlled release profiles and reduced side effects. Recent studies have demonstrated its effectiveness in delivering therapeutic agents to specific tissues, paving the way for personalized medicine approaches.
The synthesis of 3-{(9H-fluoren-9-yl)methoxycarbonylamino}cyclobutaneamide benzoic acid involves a multi-step process that requires meticulous control over reaction conditions to ensure high purity and structural integrity. Key steps include the formation of the cyclobutane ring through ring-closing metathesis or other strain-inducing reactions, followed by functionalization with the Fmoc group using standard coupling techniques. The integration of green chemistry principles into these synthetic protocols has further enhanced the sustainability of this compound's production.
Looking ahead, the potential applications of this compound are vast and continually expanding. Its unique combination of structural features and functional groups positions it as a versatile building block for future innovations in chemistry and biology. As research progresses, we can expect new insights into its properties and applications, solidifying its role as an essential component in modern chemical research.
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